![molecular formula C13H20ClN5 B6610084 1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride CAS No. 1166153-41-8](/img/structure/B6610084.png)
1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride is a complex organic compound with notable significance in various fields of scientific research. This compound is known for its unique structure and the significant biological and chemical properties it exhibits, making it a subject of interest in fields such as medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride, one commonly follows a multi-step synthetic route involving:
Initial Synthesis: : Starting from commercially available 2,6-dimethylindanone, various synthetic modifications are carried out including reduction, halogenation, and amidation.
Amidation Process: : The intermediate is then subjected to reactions with suitable reagents to introduce the carbamimidamido and methanimidamide groups under controlled conditions, often involving catalytic amounts of acid or base, with temperatures typically ranging from 25°C to 80°C.
Hydrochloride Formation: : The final step involves the treatment of the resultant compound with hydrochloric acid, leading to the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve:
Batch Processing: : Utilizing larger scale reactors with careful monitoring of reaction conditions.
Continuous Flow Synthesis: : For higher efficiency and scalability, incorporating continuous flow reactors to maintain consistent product quality and yield.
Purification: : Typically involves techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxo derivatives under the influence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: : Facilitating the conversion of the compound into reduced amine derivatives using reagents like sodium borohydride.
Substitution Reactions: : Including nucleophilic or electrophilic substitutions where the functional groups are replaced or modified.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide.
Solvents: : Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidized Products:
Reduced Products: : Resulting in simpler amine derivatives.
Scientific Research Applications
1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride is utilized in various research domains:
Chemistry: : As a precursor or intermediate in organic synthesis for the development of new compounds.
Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: : Applied in the synthesis of specialty chemicals or as a catalyst in chemical processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, altering their function.
Pathways Involved: : Participating in biochemical pathways such as signal transduction or metabolic processes, leading to physiological changes.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-1-phenylethyl]methanimidamide
N-[2-(2-chlorophenyl)-2-oxoethyl]methanimidamide
Comparison and Uniqueness
Structural Uniqueness: : 1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride possesses a distinctive indane backbone with unique substitutions that confer specific chemical reactivity and biological activity.
Biological Activity: : Shows distinct pharmacological properties compared to its analogs, with potentially higher efficacy or different binding affinities.
With these insights, the compound reveals its potential for diverse applications and continued significance in scientific exploration.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.ClH/c1-7-3-4-9-6-8(2)11(10(9)5-7)17-13(16)18-12(14)15;/h3-5,8,11H,6H2,1-2H3,(H6,14,15,16,17,18);1H/t8-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBAHGVQSDSMBE-IBYXRORRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1N=C(N)N=C(N)N)C=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H]1N=C(N)N=C(N)N)C=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
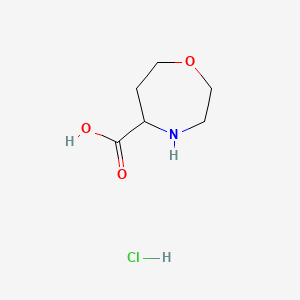
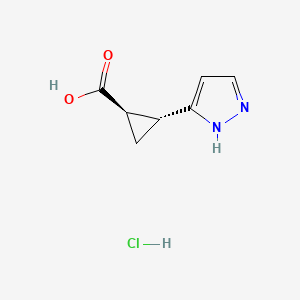
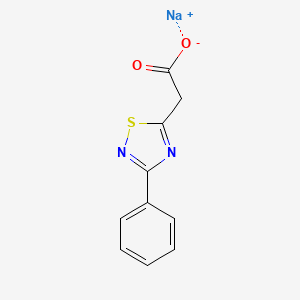
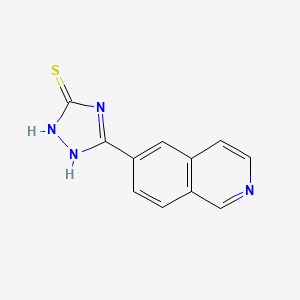
![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
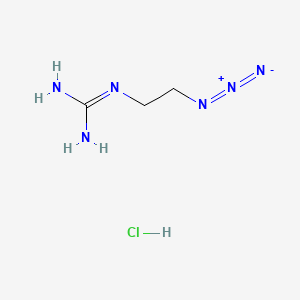
![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)
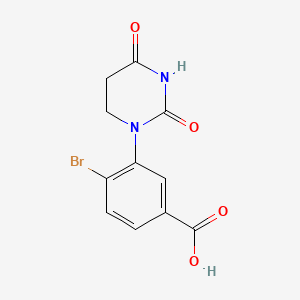

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)
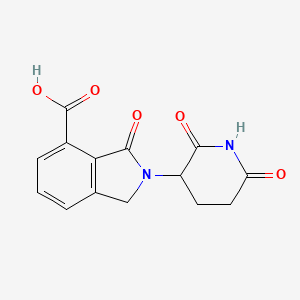
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
